3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amin
Übersicht
Beschreibung
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine is a synthetic compound belonging to the class of tropane alkaloids. It is known for its potent inhibitory effects on the dopamine transporter and is commonly used in the treatment of Parkinson’s disease and other movement disorders. This compound is also utilized in the synthesis of oxazolidinone-fluoroquinolone hybrids, which exhibit antibacterial activities .
Wissenschaftliche Forschungsanwendungen
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various complex organic molecules.
Biology: The compound’s inhibitory effects on the dopamine transporter make it valuable in studying neurotransmitter pathways.
Medicine: It is used in the treatment of Parkinson’s disease and other movement disorders due to its ability to modulate dopamine levels.
Industry: The compound is utilized in the production of antibacterial agents and other pharmaceuticals.
Wirkmechanismus
Target of Action
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine is a crucial component in several antiviral medications . It plays a key role in the production of boceprevir , a well-known protease inhibitor for the hepatitis C virus . Additionally, it plays a crucial role in the synthesis of pf-07321332 , an oral medication used for the treatment of COVID-19 .
Result of Action
The result of the action of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine is likely the inhibition of viral replication, given its role in the synthesis of antiviral medications . This would result in a decrease in viral load and potentially the alleviation of symptoms associated with viral infections.
Vorbereitungsmethoden
The synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine can be achieved through various methods. One notable approach involves the intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis . This method is efficient and yields the desired compound in a series of steps starting from bromoacetyl bromide and 3-methyl-2-butenol . Another method includes the use of transition metal catalysis, which has been classified and analyzed for its efficiency in producing 3-azabicyclo[3.1.0]hexane derivatives .
Analyse Chemischer Reaktionen
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine can be compared with other tropane alkaloids, such as:
Cocaine: Both compounds inhibit the dopamine transporter, but 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine is more selective and has fewer side effects.
Benzatropine: Similar in structure and function, benzatropine is also used in the treatment of Parkinson’s disease but has a different side effect profile.
The uniqueness of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine lies in its specific inhibitory action on the dopamine transporter and its application in both medicinal and industrial fields.
Eigenschaften
IUPAC Name |
3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c13-12-10-7-14(8-11(10)12)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZOKHOIEDMSLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N)CN1CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20934353 | |
Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20934353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151860-17-2 | |
Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20934353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.